

A Comparative Analysis of the Pharmacokinetic Profiles of dWIZ-1 and dWIZ-2

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Compound of Interest

Compound Name: (R,R)-dWIZ-1 TFA

Cat. No.: B15541768

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In the landscape of novel therapeutics for sickle cell disease (SCD), the development of molecular glue degraders targeting the WIZ transcription factor represents a promising strategy to induce fetal hemoglobin (HbF) expression. Within this class of compounds, dWIZ-2 has emerged as an optimized successor to the lead compound, dWIZ-1, exhibiting superior pharmacokinetic properties conducive to in vivo applications. This guide provides a detailed comparison of the available pharmacokinetic data for dWIZ-1 and dWIZ-2, supported by experimental methodologies and a visualization of their mechanism of action.

Executive Summary of Pharmacokinetic Properties

Extensive research has led to the optimization of the initial lead compound dWIZ-1 to develop dWIZ-2, a molecule with an improved pharmacokinetic profile suitable for oral administration and in vivo efficacy studies. While specific quantitative pharmacokinetic parameters for dWIZ-1 are not publicly available, the characterization of dWIZ-2 (also referred to as compound 10 in some literature) in preclinical species highlights its enhanced properties. The optimization of dWIZ-2 was focused on improving its potency, selectivity, and in vivo exposure.

Parameter	dWIZ-1	dWIZ-2 (Compound 10)	Species	Notes
WIZ Degradation (DC50)	Data not available	13 nM	Human Erythroid Precursor Cells	DC50 is the concentration for 50% of maximal degradation.
HbF Induction (EC50)	Data not available	100 nM	Human Erythroid Precursor Cells	EC50 is the concentration for 50% of maximal effect.
In Vivo Administration	Not suitable for in vivo studies	Oral, once daily	Humanized Mice, Cynomolgus Monkeys	dWIZ-2's improved properties allowed for in vivo testing.
In Vivo Exposure	Data not available	Optimized for improved in vivo exposure	Mouse	As described in Kerrigan et al., J Med Chem 2024.

Mechanism of Action: WIZ Degradation Signaling Pathway

Both dWIZ-1 and dWIZ-2 function as molecular glue degraders that recruit the WIZ transcription factor to the Cereblon (CRBN) E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of WIZ. The degradation of WIZ, a repressor of fetal hemoglobin, results in the induction of HbF expression, which can ameliorate the symptoms of sickle cell disease.

Caption: Mechanism of dWIZ-mediated WIZ degradation and subsequent HbF induction.

Experimental Protocols

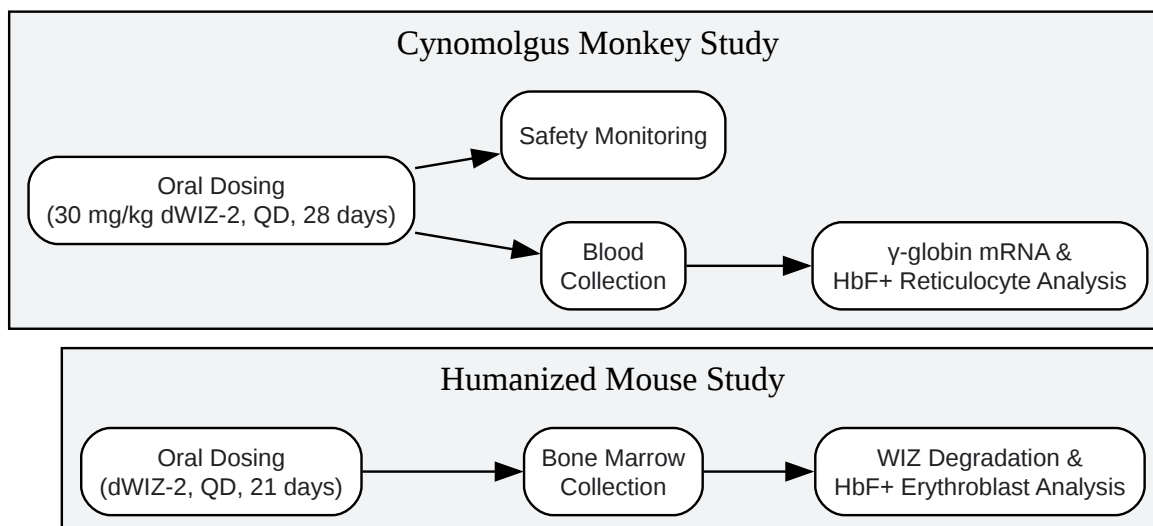
The pharmacokinetic properties of dWIZ-2 were evaluated in preclinical models. While detailed protocols for dWIZ-1 are not available due to its limited progression, the methodologies for dWIZ-2 provide a framework for understanding its in vivo behavior.

In Vivo Pharmacokinetic Study in Humanized Mice

- **Objective:** To assess the in vivo efficacy of dWIZ-2 in degrading WIZ and inducing HbF.
- **Animal Model:** Humanized NBSGW mice transplanted with CD34+ hematopoietic stem and progenitor cells from healthy human donors.
- **Dosing:** Oral administration of dWIZ-2 once daily for 21 days.
- **Sample Collection:** Bone marrow was collected at the end of the study.
- **Analysis:** WIZ protein levels and the proportion of HbF-positive human erythroblasts were quantified to determine the in vivo activity of dWIZ-2.

In Vivo Pharmacokinetic and Efficacy Study in Cynomolgus Monkeys

- **Objective:** To evaluate the pharmacokinetics, safety, and efficacy of dWIZ-2 in a non-human primate model.
- **Animal Model:** Naïve, healthy cynomolgus monkeys.
- **Dosing:** Oral administration of dWIZ-2 at a dose of 30 mg/kg, once daily for 28 days.
- **Sample Collection:** Blood samples were collected to measure γ -globin mRNA levels and the percentage of HbF-positive reticulocytes.
- **Safety Monitoring:** Animals were monitored for clinical observations, body weight changes, and alterations in hematology, coagulation, and clinical chemistry parameters.



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Caption: In vivo experimental workflows for dWIZ-2 evaluation.

Conclusion

The progression from dWIZ-1 to dWIZ-2 demonstrates a successful optimization of pharmacokinetic properties, enabling the advancement of a promising therapeutic candidate for sickle cell disease into in vivo studies. The improved characteristics of dWIZ-2, particularly its suitability for oral administration and enhanced in vivo exposure, have been critical for demonstrating its efficacy in preclinical models. Further disclosure of quantitative pharmacokinetic data will be essential for the continued development and clinical translation of this novel class of molecular glue degraders.

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